7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one
Description
7-Hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with hydroxyl, methoxy, phenyl, and morpholinylmethyl groups.
Properties
IUPAC Name |
7-hydroxy-5-methoxy-8-(morpholin-4-ylmethyl)-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-19-11-16(23)15(13-22-7-9-26-10-8-22)21-20(19)17(24)12-18(27-21)14-5-3-2-4-6-14/h2-6,11-12,23H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYBSIJEWRIALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the chromenone core: This can be achieved through the condensation of a phenolic compound with a suitable diketone under acidic or basic conditions.
Introduction of the methoxy and hydroxy groups: These functional groups can be introduced via selective methylation and hydroxylation reactions.
Attachment of the morpholin-4-ylmethyl group: This step involves the nucleophilic substitution of a suitable leaving group with morpholine.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to a more saturated structure.
Substitution: The phenyl and morpholin-4-ylmethyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions can introduce various functional groups onto the phenyl or morpholin-4-ylmethyl moieties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one may exhibit various bioactivities, such as antioxidant and anti-inflammatory effects. These properties make it a candidate for studying cellular processes and developing therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Its ability to modulate specific biological pathways can be harnessed for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It could also inhibit inflammatory pathways by modulating the activity of enzymes and signaling molecules involved in inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Pharmacological and Physicochemical Properties
- Solubility and Stability : The morpholinylmethyl group may improve aqueous solubility compared to alkoxy-substituted analogs (e.g., 2-(4-methylphenyl)-7-propoxy in ), as morpholine is a polar, water-soluble heterocycle.
- In contrast, the 2-(morpholin-4-yl)ethyl substituent in cannabinoid receptor ligands () showed reduced affinity compared to alkyl chains, highlighting the sensitivity of bioactivity to substituent position and length .
- Crystallography : The chromen-4-one core in analogues like 2-(4-methylphenyl)-7-propoxy derivatives exhibits planarity and π-π stacking interactions, which the morpholinylmethyl group might disrupt, altering crystal packing .
Key Research Findings
- Morpholinyl Substituents : Position and chain length critically influence activity. For example, -(CH2)2-(morpholin-4-yl) () vs. direct morpholinylmethyl may alter membrane permeability or target binding .
- Structural Flexibility : The morpholine ring’s conformational flexibility could enhance interactions with protein targets compared to rigid substituents like methoxy or phenyl groups .
Biological Activity
7-Hydroxy-5-methoxy-8-[(morpholin-4-yl)methyl]-2-phenyl-4H-chromen-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of flavonoids, characterized by the presence of a chromenone moiety. Its structure can be represented as follows:
This structure includes a morpholine ring, which is known for enhancing pharmacological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study reported that derivatives of chromenone showed promising results in inhibiting cancer cell proliferation with IC50 values in the low micromolar range (e.g., 1.61 µg/mL) against various cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 7-Hydroxy Compound | A549 (lung) | 1.61 ± 1.92 | Induction of apoptosis |
| Similar Chromenones | HT29 (colon) | <10 | Inhibition of Bcl-2 |
Anti-inflammatory Effects
The compound has also been shown to have anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages . This suggests that the compound may modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to increased apoptosis.
- Modulation of Signaling Pathways : It affects key signaling pathways such as PI3K/Akt and NF-kB, which are crucial in regulating cell survival and inflammation.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
Case Studies
A notable case study involved the evaluation of this compound's effects on human cancer cell lines. Researchers observed a dose-dependent decrease in cell viability, with significant apoptosis markers being upregulated at higher concentrations. This reinforces the potential use of this compound in therapeutic settings for cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
